N-ethyl-5-methylpyridine-2-sulfonamide
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Overview
Description
N-ethyl-5-methylpyridine-2-sulfonamide is an organosulfur compound with the molecular formula C8H12N2O2S. This compound is characterized by the presence of a sulfonamide group attached to a pyridine ring, which is further substituted with ethyl and methyl groups. It is a member of the sulfonamide family, known for their diverse applications in medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-5-methylpyridine-2-sulfonamide typically involves the sulfonation of 5-methylpyridine followed by the introduction of an ethyl group. One common method involves the reaction of 5-methylpyridine with chlorosulfonic acid to form 5-methylpyridine-2-sulfonyl chloride. This intermediate is then reacted with ethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-5-methylpyridine-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The ethyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
N-ethyl-5-methylpyridine-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-ethyl-5-methylpyridine-2-sulfonamide involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of enzymes by binding to the active site and preventing substrate access. The sulfonamide group is known to mimic the structure of natural substrates, thereby interfering with enzymatic activity.
Comparison with Similar Compounds
Similar Compounds
N-methylpyridine-2-sulfonamide: Similar structure but with a methyl group instead of an ethyl group.
N-ethylpyridine-2-sulfonamide: Lacks the methyl group on the pyridine ring.
5-methylpyridine-2-sulfonamide: Lacks the ethyl group.
Uniqueness
N-ethyl-5-methylpyridine-2-sulfonamide is unique due to the presence of both ethyl and methyl groups on the pyridine ring, which can influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its binding affinity to specific molecular targets and provide distinct properties compared to its analogs.
Properties
Molecular Formula |
C8H12N2O2S |
---|---|
Molecular Weight |
200.26 g/mol |
IUPAC Name |
N-ethyl-5-methylpyridine-2-sulfonamide |
InChI |
InChI=1S/C8H12N2O2S/c1-3-10-13(11,12)8-5-4-7(2)6-9-8/h4-6,10H,3H2,1-2H3 |
InChI Key |
NWFRQZKUDPBINT-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)C1=NC=C(C=C1)C |
Origin of Product |
United States |
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